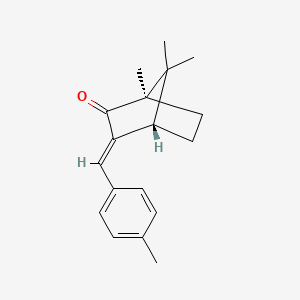
3-(4-Methylbenzylidene)camphor
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
3-(4-Methylbenzylidene)camphor is synthesized through a condensation reaction between camphor and 4-methylbenzaldehyde . The reaction typically involves the use of a base catalyst such as sodium hydroxide or potassium hydroxide in an alcohol solvent like ethanol or methanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product . The final product is then purified through recrystallization or distillation techniques to remove any impurities .
化学反応の分析
Types of Reactions
3-(4-Methylbenzylidene)camphor undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives.
科学的研究の応用
3-(4-Methylbenzylidene)camphor has several scientific research applications:
Chemistry: Used as a model compound in studies of photostability and photodegradation of UV filters.
Biology: Investigated for its potential endocrine-disrupting effects and its impact on aquatic organisms.
Medicine: Studied for its potential use in dermatological formulations to protect against UV radiation.
Industry: Widely used in the formulation of sunscreens, cosmetics, and personal care products.
作用機序
3-(4-Methylbenzylidene)camphor exerts its effects primarily through the absorption of UVB radiation. The compound absorbs UVB light (290-320 nm) and dissipates the energy as heat, thereby preventing the UV radiation from penetrating the skin . Additionally, it has been shown to exhibit estrogenic activity, which may involve binding to estrogen receptors and modulating gene expression .
類似化合物との比較
Similar Compounds
Octocrylene: Another UV filter used in sunscreens, known for its ability to absorb UVB and short UVA rays.
Avobenzone: A UV filter that absorbs the full spectrum of UVA rays.
Oxybenzone: A UV filter that absorbs UVB and UVA rays but has raised concerns due to its potential endocrine-disrupting effects.
Uniqueness
3-(4-Methylbenzylidene)camphor is unique in its specific absorption of UVB radiation and its dual role as a UV filter and potential endocrine disruptor . Its stability and effectiveness in protecting against UVB radiation make it a valuable ingredient in sunscreen formulations .
特性
| Enzacamene absorbs UV-B rays. It is proposed that enzacamene exerts estrogen-like activities in the same direction as endogenous estrogens via nonclassical estrogen signaling mechanisms that do not involve gene regulation by the nuclear ER. It binds to cytosolic estradiol binding sites of estrogen receptors with low to moderate affinity compared to that of the endogenous agonist. Based on the findings of a study with _Xenopus_ hepatocytes in culture, enzacamene has a potential to induce the ER gene only at higher concentrations (10–100 μmol/L). While enzacamene was not shown to activate estrogen-dependent gene transcription when tested in an ER reporter gene assay in yeast cells, it was demonstrated in _Xenopus_ hepatocytes cultures that activate ER-dependent signaling mechanisms leading to altered gene expression. In micromolar concentrations, enzacamene accelerates cell proliferation rate in MCF-7 human breast cancer cells. | |
CAS番号 |
95342-41-9 |
分子式 |
C18H22O |
分子量 |
254.4 g/mol |
IUPAC名 |
(1R,3E,4S)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C18H22O/c1-12-5-7-13(8-6-12)11-14-15-9-10-18(4,16(14)19)17(15,2)3/h5-8,11,15H,9-10H2,1-4H3/b14-11+/t15-,18+/m1/s1 |
InChIキー |
HEOCBCNFKCOKBX-RELGSGGGSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C=C/2\[C@H]3CC[C@@](C2=O)(C3(C)C)C |
正規SMILES |
CC1=CC=C(C=C1)C=C2C3CCC(C2=O)(C3(C)C)C |
melting_point |
66-69 |
溶解性 |
Poorly soluble |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B10762662.png)
![2-[2-(azocan-1-yl)ethyl]guanidine](/img/structure/B10762669.png)
![(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid](/img/structure/B10762677.png)
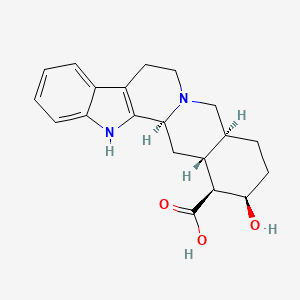
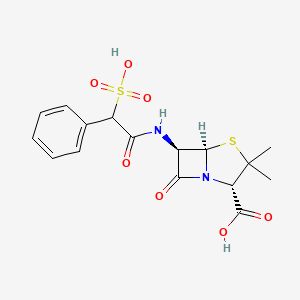
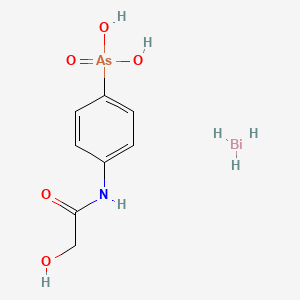

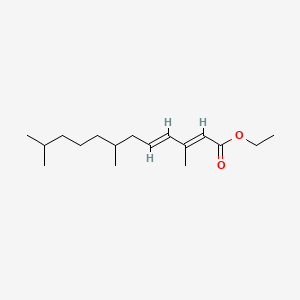
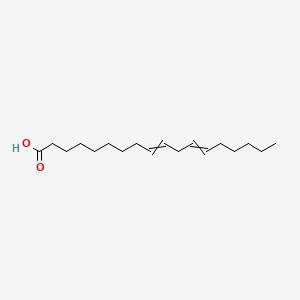
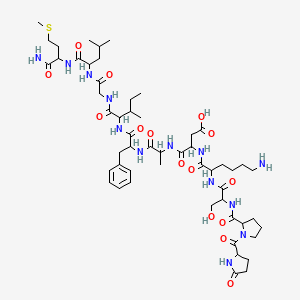
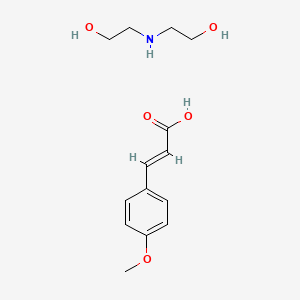
![(2S,3R,4S)-4-[(2S,7S,8R,9S)-2-[(2R,5R)-5-ethyl-5-[(2R,3S,5S)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid](/img/structure/B10762731.png)

![(1R,12R)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene](/img/structure/B10762752.png)
